N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction, where 3-acetyl-1H-indole reacts with an appropriate aromatic aldehyde under basic conditions . This reaction can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide at room temperature . Alternatively, a solvent-free method can also be employed, which involves grinding the reactants together with a base . Both methods offer high yields and are environmentally friendly.
Analyse Chemischer Reaktionen
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is particularly reactive towards electrophilic substitution due to its electron-rich nature . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, indole derivatives have shown promise as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The unique structure of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide makes it a valuable candidate for drug development and therapeutic applications . Additionally, its ability to interact with multiple biological targets has made it a subject of interest in biochemical research .
Wirkmechanismus
The mechanism of action of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurological disorders . The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives, such as 1-(1H-indol-3-yl)ethanone and (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one . These compounds share the indole core but differ in their substituents and functional groups, leading to variations in their biological activities and applications . The unique combination of the indole nucleus with the methoxybenzohydrazide moiety in N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide contributes to its distinct properties and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C21H19N3O3 |
---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-14-17(19-7-3-4-8-20(19)24)6-5-13-22-23-21(26)16-9-11-18(27-2)12-10-16/h3-14H,1-2H3,(H,23,26)/b6-5+,22-13+ |
InChI-Schlüssel |
FYUVRMARRGSSAW-MHORGHPUSA-N |
Isomerische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.